molecular formula C15H14O B14090237 3',5-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde

3',5-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B14090237
M. Wt: 210.27 g/mol
InChI Key: MRXUAICDKHQNRM-UHFFFAOYSA-N
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Description

3’,5-Dimethyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with methyl groups attached to the 3’ and 5’ positions and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Dimethyl-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3’,5-Dimethyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

3’,5-Dimethyl-[1,1’-biphenyl]-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5-Dimethyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethylbiphenyl: Similar structure but lacks the aldehyde group.

    3,3’-Diethyl-5,5’-dimethyl-[1,1’-biphenyl]-4,4’-diol: Contains additional ethyl and hydroxyl groups.

    3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diol: Features more methyl groups and hydroxyl groups.

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

4-methyl-2-(3-methylphenyl)benzaldehyde

InChI

InChI=1S/C15H14O/c1-11-4-3-5-13(8-11)15-9-12(2)6-7-14(15)10-16/h3-10H,1-2H3

InChI Key

MRXUAICDKHQNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C)C=O

Origin of Product

United States

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